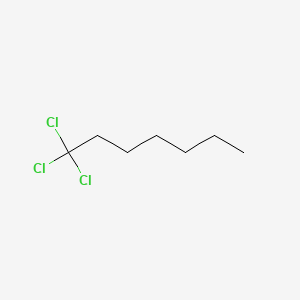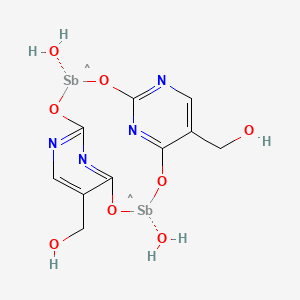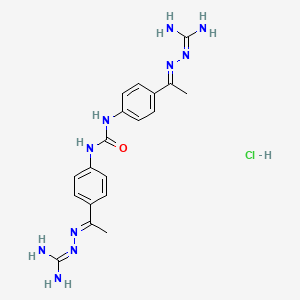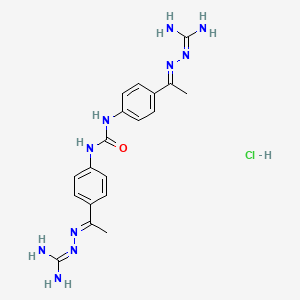
Rabeprazole-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rabeprazole-d3 is a deuterated form of Rabeprazole, a proton pump inhibitor used to reduce stomach acid production. Deuterated compounds are chemically identical to their non-deuterated counterparts, except that hydrogen atoms are replaced with deuterium, a stable hydrogen isotope. This modification can enhance the pharmacokinetic properties of the drug, such as its metabolic stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rabeprazole-d3 involves the incorporation of deuterium into the Rabeprazole molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in Rabeprazole with deuterium atoms using deuterated solvents under specific conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium into the Rabeprazole molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the deuterium content and ensure consistency.
Chemical Reactions Analysis
Types of Reactions
Rabeprazole-d3, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding sulfide form.
Substitution: Substitution reactions can occur at the pyridine ring or the benzimidazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Substituted pyridine or benzimidazole derivatives.
Scientific Research Applications
Rabeprazole-d3 is used in various scientific research applications, including:
Pharmacokinetic Studies: Deuterated compounds like this compound are used to study the metabolic pathways and improve the pharmacokinetic profiles of drugs.
Biological Research: this compound is used to investigate the biological effects of proton pump inhibitors and their mechanisms of action.
Medical Research: It is used in the development of new therapeutic agents for treating acid-related disorders.
Industrial Applications: this compound is used in the pharmaceutical industry for the development of more stable and effective drug formulations.
Mechanism of Action
Rabeprazole-d3 exerts its effects by inhibiting the gastric H+/K+ ATPase enzyme, also known as the proton pump, located on the parietal cells of the stomach. This inhibition prevents the final step of gastric acid production, leading to reduced acid secretion. The molecular targets include the proton pump itself, and the pathways involved are related to the regulation of gastric acid secretion.
Comparison with Similar Compounds
Similar Compounds
- Omeprazole
- Lansoprazole
- Pantoprazole
- Esomeprazole
Comparison
Rabeprazole-d3, like other proton pump inhibitors, inhibits gastric acid secretion by targeting the proton pump. the deuterium substitution in this compound can enhance its metabolic stability and prolong its duration of action compared to non-deuterated proton pump inhibitors. This makes this compound unique in its pharmacokinetic profile and potentially more effective in certain clinical scenarios.
Properties
CAS No. |
934295-30-4 |
|---|---|
Molecular Formula |
C18H21N3O3S |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
2-[[3-methyl-4-[3-(trideuteriomethoxy)propoxy]pyridin-2-yl]methylsulfinyl]-1H-benzimidazole |
InChI |
InChI=1S/C18H21N3O3S/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21)/i2D3 |
InChI Key |
YREYEVIYCVEVJK-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OCCCOC1=C(C(=NC=C1)CS(=O)C2=NC3=CC=CC=C3N2)C |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,6-Dichlorophenyl)-10-hydroxy-5-oxidoimidazo[4,5-b]phenazin-5-ium](/img/structure/B14140865.png)

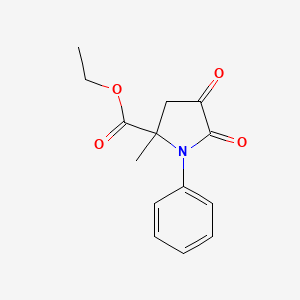
![1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B14140884.png)

![N-[4-(Difluoromethyl)phenyl]acetamide](/img/structure/B14140904.png)
![2-[(2,2-Dimethylpropanoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14140909.png)
![1-Benzyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B14140911.png)

